![molecular formula C15H19NO4S B2463462 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid CAS No. 1008704-35-5](/img/structure/B2463462.png)
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}propanoic acid” has a molecular formula of C13H15NO4 and a molecular weight of 249.26 . Another related compound, “2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-” has a molecular formula of C10H10O3 and a molecular weight of 178.1846 .
Synthesis Analysis
There is a reported 1,3-Dipolar cycloaddition of nitrones to a similar compound, methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate, which regioselectively afforded the corresponding 2,3,4,5-tetrasubstituted isoxazolidines with high yields (85–90%) .Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-” is available as a 2D Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}propanoic acid” are not fully detailed in the sources I have access to .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Antiproliferative Activity : A study conducted by Nurieva et al. (2015) focused on synthesizing derivatives of 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid. One of the derivatives exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential in antiproliferative applications (Nurieva et al., 2015).
- Structural Investigation : Venkatesan et al. (2016) characterized a compound similar to the requested chemical using X-ray crystallography, spectroscopy, and quantum chemical calculations. This study provides insights into the molecular structure and interactions of such compounds (Venkatesan et al., 2016).
Biochemical Studies and Applications
- Role in Amino Acids Synthesis : Research by Shimohigashi et al. (1976) on amino acids like 2-amino-5-(p-methoxyphenyl)pentanoic acid, a related compound, highlights its importance as a constituent amino acid in certain toxins. This suggests a role in biochemical synthesis and potential applications in studying toxin structures (Shimohigashi et al., 1976).
- Synthesis of 2'-Aminochalcones : A study by Sulpizio et al. (2016) synthesized derivatives of 2'-aminochalcones, including compounds with structural similarities to the requested chemical. These compounds were evaluated for their antioxidant activity, indicating potential applications in medicinal chemistry (Sulpizio et al., 2016).
Molecular and Crystal Structure Analysis
- Crystal Structure Studies : Castro et al. (2013) investigated arylsulfonamide para-alkoxychalcones, closely related to the requested compound, to understand their molecular conformation and crystal structure. This research aids in understanding how molecular variations affect the properties and stability of such compounds (Castro et al., 2013).
Chemical Synthesis Techniques
- Synthesis of Core Building Blocks : Research by Sasaki et al. (1997) focused on the synthesis of a core building block for a compound structurally similar to the requested chemical. This illustrates the methodology in synthesizing complex organic compounds, which can be applied in pharmaceutical and chemical industries (Sasaki et al., 1997).
Propiedades
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-20-12-6-3-11(4-7-12)5-8-14(17)16-13(15(18)19)9-10-21-2/h3-8,13H,9-10H2,1-2H3,(H,16,17)(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVMHKTZMCUMDI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

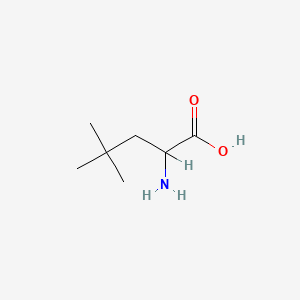
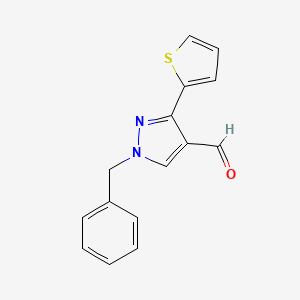
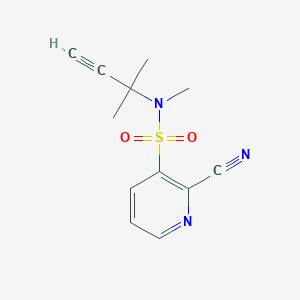

![2-Ethynylimidazo[1,2-a]pyridine](/img/structure/B2463384.png)
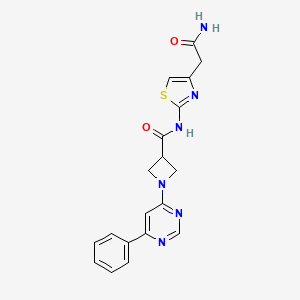




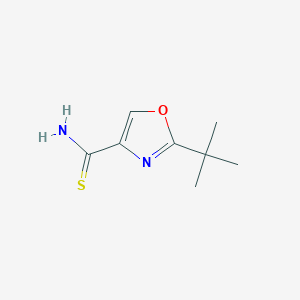
![5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2463397.png)
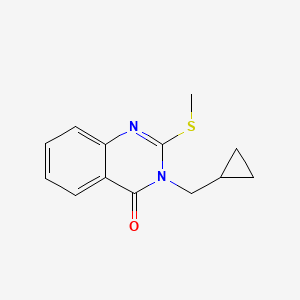
![N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2463400.png)